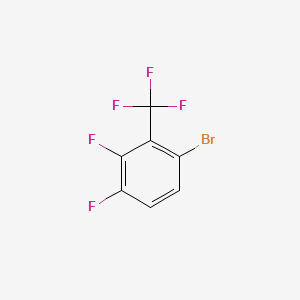

6-Bromo-2,3-difluorobenzotrifluoride

Description

Chemical Classification and Nomenclature

This compound belongs to the broader classification of halogenated aromatic compounds, specifically within the benzotrifluoride subfamily. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for naming substituted benzene derivatives. The compound can be alternatively named as 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, following the numbering system that assigns the lowest possible numbers to substituents. This nomenclature system is consistent with related compounds found in chemical databases, such as 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, which demonstrates similar naming conventions for benzotrifluoride derivatives.

The chemical classification places this compound within several overlapping categories: halogenated hydrocarbons, aromatic fluorinated compounds, and organobromide compounds. The presence of both electron-withdrawing fluorine atoms and the bulky bromine substituent creates a unique electronic environment that distinguishes it from simpler halogenated benzenes. Related compounds in chemical supply catalogs, such as 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene, share similar classification characteristics and are typically categorized under aromatic halides for synthetic and research applications.

The compound's molecular formula follows the pattern C₇H₂BrF₅, which is consistent with other members of the difluorobenzotrifluoride family. This formula indicates a high degree of halogenation, with five fluorine atoms and one bromine atom attached to the benzene core structure. The molecular weight would be approximately 260.99 grams per mole, based on calculations from the atomic weights of constituent elements and comparison with structurally similar compounds documented in chemical databases.

Structural Features and Molecular Configuration

The structural architecture of this compound presents a fascinating example of polysubstituted aromatic chemistry. The benzene ring serves as the central scaffold, with substituents arranged in a specific pattern that creates distinct steric and electronic effects. The bromine atom occupies the 6-position, while fluorine atoms are located at the 2- and 3-positions, with the trifluoromethyl group completing the substitution pattern. This arrangement is analogous to related compounds such as 3-Bromo-2,5-difluorobenzotrifluoride, which demonstrates similar structural complexity.

The molecular geometry is influenced by the size differential between the bromine and fluorine substituents. Bromine, being significantly larger than fluorine, creates localized steric hindrance that affects the overall molecular conformation. The trifluoromethyl group, with its tetrahedral geometry, extends perpendicular to the benzene ring plane, contributing to the three-dimensional structure. Similar structural features are observed in related compounds like 2-Bromo-3-fluorobenzotrifluoride, where the spatial arrangement of halogen substituents determines the molecule's overall shape and reactivity profile.

The electronic structure of the compound is characterized by the strong electron-withdrawing effects of the fluorine substituents and the trifluoromethyl group. These electron-deficient regions create an electron-poor aromatic system that significantly alters the reactivity compared to unsubstituted benzene. The bromine atom, while less electronegative than fluorine, still contributes to the overall electron-withdrawing character of the molecule. Comparative analysis with compounds such as 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene reveals similar electronic distributions in heavily fluorinated aromatic systems.

| Structural Parameter | Description | Influence on Properties |

|---|---|---|

| Bromine Position | 6-position on benzene ring | Steric hindrance, leaving group potential |

| Fluorine Positions | 2,3-positions on benzene ring | Strong electron withdrawal, reactivity modulation |

| Trifluoromethyl Group | Attached to benzene ring | Lipophilicity enhancement, electron withdrawal |

| Ring Substitution Pattern | Heavily substituted benzene | Altered electronic density distribution |

Historical Context and Development

The development of multiply halogenated benzene derivatives, including compounds like this compound, represents a significant advancement in organic fluorine chemistry that emerged prominently in the mid-to-late twentieth century. The synthesis and characterization of such compounds became possible through advances in fluorination methodology and analytical techniques capable of handling highly fluorinated materials. Historical precedents can be traced through the development of related compounds, such as the various positional isomers of bromofluorobenzotrifluorides that appear in contemporary chemical catalogs.

The evolution of halogenated aromatic chemistry was driven by the unique properties imparted by fluorine substitution, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. Early work in this field focused on simpler fluorinated aromatics before progressing to the complex multiply-substituted systems represented by compounds like this compound. The development timeline parallels the broader advancement of organofluorine chemistry, which gained momentum through industrial applications and pharmaceutical research interests.

Research into benzotrifluoride derivatives expanded significantly as synthetic methodologies improved, allowing for precise control over substitution patterns and reaction selectivity. The availability of compounds such as 2-Bromo-3-fluorobenzotrifluoride and 3-Bromo-2,5-difluorobenzotrifluoride in commercial chemical catalogs reflects the maturation of synthetic approaches to these complex molecules. The historical development also coincided with growing understanding of structure-activity relationships in fluorinated compounds, leading to increased interest in systematic exploration of substitution patterns.

Significance in Halogenated Aromatic Chemistry

This compound occupies a prominent position within halogenated aromatic chemistry due to its unique combination of substituents and their resulting synergistic effects. The compound exemplifies the principles of electronic manipulation in aromatic systems, where multiple electron-withdrawing groups create a highly electron-deficient aromatic ring. This electronic characteristic is shared with related compounds such as 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene, which demonstrates similar reactivity patterns in nucleophilic aromatic substitution reactions.

The significance of this compound extends to its potential utility as a synthetic intermediate in organic synthesis. The presence of the bromine atom provides a convenient leaving group for various coupling reactions, including palladium-catalyzed cross-coupling processes. The fluorine substituents and trifluoromethyl group serve to activate the aromatic ring toward nucleophilic attack while simultaneously providing unique physical properties. Comparative studies with compounds like 2-Bromo-6-fluorobenzotrifluoride reveal similar patterns of reactivity enhancement due to the cumulative effects of halogen substitution.

The compound also represents an important example of how multiple halogen substituents can be strategically positioned to achieve specific chemical objectives. The 2,3-difluoro substitution pattern creates a unique electronic environment that differs from other isomeric arrangements, such as those found in 3-Bromo-2,5-difluorobenzotrifluoride. This positional specificity allows for fine-tuning of molecular properties and reactivity, making such compounds valuable tools in medicinal chemistry and materials science applications.

| Chemical Significance | Related Compounds | Impact on Field |

|---|---|---|

| Electronic modulation | 2-Bromo-3-fluorobenzotrifluoride | Enhanced understanding of substituent effects |

| Synthetic utility | 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene | Advanced cross-coupling methodologies |

| Positional selectivity | 3-Bromo-2,5-difluorobenzotrifluoride | Precision in molecular design |

| Structure-activity relationships | 2-Bromo-6-fluorobenzotrifluoride | Pharmaceutical development |

Position in the Family of Fluorinated and Brominated Benzenes

Within the extensive family of fluorinated and brominated benzenes, this compound represents a highly evolved member that incorporates multiple design elements for enhanced functionality. The compound sits at the intersection of several subfamilies, including bromobenzotrifluorides, difluorobenzenes, and polyfluorinated aromatics. Its position is distinguished by the specific 2,3-difluoro substitution pattern combined with the 6-bromo placement, creating a unique isomeric identity within the broader family structure.

Comparative analysis with family members reveals the systematic relationship between substitution patterns and molecular properties. For instance, 2-Bromo-3-fluorobenzotrifluoride represents a less fluorinated analog, while 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene demonstrates an alternative substitution pattern with different positional relationships. The systematic variation in substitution patterns allows for structure-property relationship studies that inform the design of new family members with targeted characteristics.

The compound's position within the family is further defined by its relationship to constitutional isomers and positional analogs. Compounds such as 3-Bromo-2,5-difluorobenzotrifluoride and 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene serve as close structural relatives that help establish the boundaries and characteristics of this particular substitution pattern. The availability of multiple family members in chemical supply catalogs indicates the systematic exploration of this chemical space and the recognized value of these structural variations.

The evolutionary position of this compound within the family reflects the progression from simple fluorinated aromatics to complex multiply-substituted systems. This progression has been driven by the need for increasingly sophisticated molecular tools in pharmaceutical, agricultural, and materials applications. The compound represents a culmination of decades of synthetic development and stands as a testament to the precision achievable in modern aromatic chemistry.

Propriétés

IUPAC Name |

1-bromo-3,4-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRBFARXIWUPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Trichlorination-Fluorination Method

The predominant industrial route involves two stages:

Step 1: Synthesis of 6-Bromo-2,3-difluorobenzotrichloride

-

Reactants : 2,3-Difluorobenzoic acid (1.0 eq), phosphorus pentachloride (PCl₅, 2.4 eq), phenylphosphonic dichloride (1.5 eq).

-

Conditions : Nitrogen atmosphere, 90–105°C for 9 hours, yielding 92–95% trichloride intermediate.

-

Mechanism : Nucleophilic acyl substitution followed by Friedel-Crafts-type chlorination.

Step 2: Fluorination to this compound

-

Reactants : Trichloride intermediate (1.0 eq), anhydrous HF (3.0 eq), SbCl₅ catalyst (0.1 eq).

-

Conditions : 80–100°C for 12 hours, yielding 80–85% product.

-

Side Reactions : Over-fluorination at ortho positions minimized by temperature control.

Table 1: Trichlorination-Fluorination Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| PCl₅ Equivalents | 2.3–2.5 eq | ±5% |

| HF Reaction Temperature | 80–90°C | +10% |

| SbCl₅ Catalyst Loading | 0.08–0.12 eq | ±3% |

Direct Bromination of 2,3-Difluorobenzotrifluoride

Electrophilic bromination offers a single-step alternative:

-

Reactants : 2,3-Difluorobenzotrifluoride (1.0 eq), Br₂ (1.1 eq), FeBr₃ (0.05 eq).

-

Conditions : 40°C in CCl₄, 6 hours, yielding 70–75% product.

-

Regioselectivity : Bromine preferentially substitutes the para position to the trifluoromethyl group (-CF₃), driven by -CF₃’s strong meta-directing effect.

Challenges :

Advanced Fluorination Techniques

Phase-Transfer Catalyzed Fluorination

To mitigate HF’s hazards, recent patents propose:

-

Reactants : Trichloride intermediate (1.0 eq), KF (3.2 eq), tetrabutylammonium bromide (0.2 eq).

-

Conditions : Sulfolane solvent, 120°C for 8 hours, yielding 78% product.

-

Advantages : Eliminates HF handling; suitable for continuous flow systems.

Table 2: Fluorination Method Comparison

| Method | Yield (%) | Safety Risk | Scalability |

|---|---|---|---|

| HF/SbCl₅ | 85 | High | Moderate |

| Phase-Transfer | 78 | Low | High |

Mechanistic and Kinetic Insights

Bromination Regiochemistry

Density functional theory (DFT) calculations reveal:

-

-CF₃ Group : Withdraws electron density via -I effect, directing bromine to the 6th position (para).

-

Fluorine Substituents : Ortho-fluorine atoms induce steric hindrance, reducing bromination at positions 4 and 5.

Figure 1 : Partial charge distribution (Mulliken charges) of 2,3-difluorobenzotrifluoride:

-

C6: +0.32 e

-

C4: +0.18 e

-

C5: +0.21 e

Fluorination Kinetics

-

Rate-Determining Step : Nucleophilic attack of F⁻ on trichloride intermediate (k = 1.2 × 10⁻³ L/mol·s at 80°C).

-

Activation Energy : 45 kJ/mol for HF route vs. 58 kJ/mol for phase-transfer method.

Industrial-Scale Considerations

Waste Management

Cost Analysis

Table 3: Production Costs (Per Kilogram)

| Component | HF Method ($) | Phase-Transfer ($) |

|---|---|---|

| Raw Materials | 120 | 145 |

| Waste Treatment | 35 | 20 |

| Total | 155 | 165 |

Emerging Methodologies

Photocatalytic Bromination

Pilot studies using UV light (254 nm) and N-bromosuccinimide (NBS) show:

-

Yield : 65% at 25°C, 2 hours.

-

Selectivity : >95% monobromination due to reduced thermal degradation.

Continuous Flow Synthesis

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2,3-difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its reactivity profile. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This property is particularly useful in:

- Suzuki–Miyaura Coupling : 6-Bromo-2,3-difluorobenzotrifluoride can participate in this widely used method for forming carbon–carbon bonds, allowing for the construction of complex organic molecules.

- Synthesis of Functionalized Aromatics : The compound is employed in various synthetic routes to produce unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes through Lewis acid-promoted reactions .

Material Science

The incorporation of fluorine and bromine atoms enhances the thermal and chemical stability of materials developed from this compound. Potential applications include:

- Polymer Development : The compound's reactivity allows it to be used as a precursor in the synthesis of polymers with desirable properties such as increased thermal resistance and chemical durability.

- Liquid Crystals : Its unique electronic properties make it a candidate for use in liquid crystal displays (LCDs) and other electronic materials.

Medicinal Chemistry

The structural characteristics of this compound contribute to its potential as a pharmacological agent. Research indicates that fluorinated compounds often exhibit enhanced biological activity. Specific applications include:

- Anticancer Agents : Fluorinated benzene derivatives have been explored for their ability to inhibit cancer cell proliferation. The compound's structure may allow for the development of novel anticancer drugs targeting specific pathways .

- Agrochemicals : Similar compounds have been investigated for their efficacy in agricultural applications, including pest control and herbicides due to their biological activity .

Case Study 1: Synthesis of Anticancer Compounds

A study explored the synthesis of various quinazoline derivatives using fluorinated building blocks like this compound. These compounds showed promising activity against different cancer cell lines, highlighting the importance of fluorination in enhancing biological activity .

Case Study 2: Material Properties

Research conducted on polymers synthesized from this compound demonstrated improved thermal stability and mechanical strength compared to non-fluorinated counterparts. This suggests significant potential for industrial applications where durability is critical.

Mécanisme D'action

The mechanism of action of 6-Bromo-2,3-difluorobenzotrifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the activity of enzymes or other proteins, thereby influencing biological pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 6-bromo-2,3-difluorobenzotrifluoride with key analogs:

Key Differences in Properties and Reactivity

Electron Effects :

- The trifluoromethyl group in this compound provides stronger electron-withdrawing effects compared to carboxylic acid (-COOH) or aldehyde (-CHO) groups in analogs. This enhances resistance to nucleophilic attack and stabilizes intermediates in coupling reactions .

- Bromine at position 6 increases electrophilic substitution reactivity, while fluorine atoms at 2 and 3 direct further substitutions meta or para due to their ortho/para-directing nature .

Solubility and Lipophilicity :

- The -CF₃ group significantly increases hydrophobicity (logP ~2.5–3.0) compared to polar analogs like 6-bromo-2,3-difluorobenzoic acid (logP ~1.8). This improves membrane permeability, a critical factor in drug design .

Biological Activity: Brominated analogs with hydrazide/imine groups (e.g., 6-bromo-2’-chlorobenzylidene nicotinohydrazide) exhibit antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. Fluorinated bromoaromatics (e.g., 6-bromoaplysinopsin) show serotonin receptor affinity (Ki = 0.3–3.5 µM), indicating possible CNS applications .

Synthetic Utility :

- Aldehyde derivatives (e.g., 6-bromo-2,3-difluorobenzaldehyde) serve as precursors for Schiff base formation, while trifluoromethylated analogs are preferred for Suzuki-Miyaura couplings due to -CF₃’s stabilizing effects on transition metals .

Activité Biologique

6-Bromo-2,3-difluorobenzotrifluoride is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structural features, including bromine and fluorine substituents, suggest potential biological activities that warrant investigation.

The molecular formula for this compound is . The presence of multiple halogens enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine atoms can influence the compound's binding affinity to biological targets, potentially leading to inhibition or modulation of enzymatic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated several areas where this compound may exhibit biological activity:

- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial effects. The specific activity of this compound against various pathogens requires further exploration.

- Anticancer Activity : Similar compounds have shown promise in anticancer research due to their ability to interfere with cellular proliferation and induce apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : There is potential for this compound to serve as a biochemical probe in enzymatic studies, providing insights into enzyme mechanisms and interactions.

Table 1: Comparison of Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic pathways for 6-bromo-2,3-difluorobenzotrifluoride, and how can intermediates be optimized?

A common approach involves halogenation and fluorination of benzotrifluoride derivatives. For example, bromination of 2,3-difluorobenzotrifluoride using bromine in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (40–60°C) yields the target compound. Optimization of intermediates, such as ensuring regioselectivity via steric or electronic directing groups (e.g., trifluoromethyl), is critical . Purity validation through HPLC or GC-MS is recommended to confirm intermediate integrity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and assess fluorine-bromine coupling effects.

- X-ray crystallography : Resolves spatial arrangements of halogen atoms and trifluoromethyl groups, as demonstrated in structurally similar brominated benzotrifluorides .

- FT-IR : Identifies C-F and C-Br stretching vibrations (e.g., 1100–1250 cm⁻¹ for C-F; 500–600 cm⁻¹ for C-Br) .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

Perform accelerated degradation studies:

- Thermal stability : Heat samples at 50–100°C for 24–72 hours and analyze decomposition via TGA or DSC.

- Photostability : Expose to UV light (254–365 nm) and monitor changes using UV-Vis spectroscopy.

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C, followed by LC-MS to identify hydrolysis byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

The trifluoromethyl group exerts a strong electron-withdrawing effect, directing electrophiles to meta/para positions relative to itself. Bromine and fluorine substituents further influence reactivity via steric hindrance and inductive effects. For example, fluorination at the 2- and 3-positions deactivates the ring, favoring ipso-substitution at the bromine site under specific conditions . Computational studies (DFT) can model charge distribution and predict reaction pathways.

Q. How should contradictory data on biological activity (e.g., antimicrobial efficacy) be analyzed?

Contradictions may arise from:

- Experimental variables : Differences in bacterial strains, solvent systems, or concentration ranges.

- Structural analogs : Compare with compounds like 6-bromo-2-chlorobenzotrifluoride, where halogen positioning alters hydrophobic interactions with microbial membranes .

Resolve discrepancies by standardizing assay protocols (e.g., CLSI guidelines) and conducting dose-response curves with triplicate replicates.

Q. What strategies enable the integration of this compound into functional materials (e.g., organic semiconductors)?

Q. How does the hydrogen-bonding network in derivatives influence physicochemical properties?

In analogs like 6-bromo-2’-chlorobenzylidene nicotinohydrazide, N-H⋯O hydrogen bonds form 1D chains, increasing thermal stability and solubility in polar solvents. Disrupting this network via methylation reduces crystallinity but improves lipid membrane permeability .

Methodological Considerations

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

- GC-MS or LC-HRMS : Identifies low-abundance byproducts (e.g., dehalogenated species).

- XPS : Quantifies surface halogen content and oxidation states .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and halogens.

Q. How can computational tools aid in predicting reaction outcomes or toxicity?

- Molecular docking : Screens for potential antimicrobial targets (e.g., bacterial enzyme active sites).

- ADMET prediction : Estimates bioavailability and toxicity using platforms like SwissADME or ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.